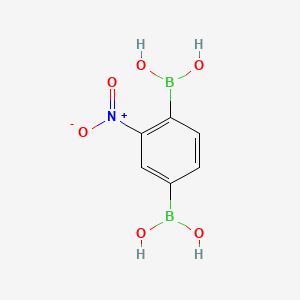

p-Benzenediboronic acid, 2-nitro-

Description

Significance of Boron-Containing Organic Scaffolds in Advanced Materials Science

Boron-containing organic compounds are crucial in the development of advanced materials. The electron-deficient nature of the boron atom imparts unique electronic and optoelectronic properties to these materials. nih.govtcichemicals.com Boron-containing scaffolds, including those with boronic acid functionalities, are integral to the synthesis of complex organic molecules and polymers. They have been investigated for applications in luminescent materials, semiconductor materials, and chemical sensing. nih.govtcichemicals.com The ability of boronic acids to form reversible covalent bonds, particularly with diols, has also made them valuable in the design of sensors and self-healing materials. diva-portal.org

Overview of Differentiated Reactivity in Substituted Benzenediboronic Acids

The presence of a substituent on the benzene (B151609) ring of a diboronic acid can lead to differentiated reactivity between the two boronic acid groups. This is primarily due to the electronic influence of the substituent. Electron-withdrawing groups, such as the nitro group (-NO2), decrease the electron density of the aromatic ring. This, in turn, increases the Lewis acidity of the boronic acid groups, making them more reactive in certain transformations like Suzuki-Miyaura cross-coupling reactions. libretexts.org The position of the substituent relative to the two boronic acid groups determines the extent of this electronic effect on each group, potentially allowing for selective reactions at one site over the other.

The nitro group is a strong electron-withdrawing group and deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov This deactivating effect can influence the reactivity of the boronic acid groups.

Positional Isomerism and Substituent Effects in Arenediboronic Acid Chemistry

Positional isomerism, which describes the different possible locations of a substituent on the benzene ring, plays a critical role in the chemistry of substituted arenediboronic acids. In the case of p-benzenediboronic acid, the two boronic acid groups are in a 1,4-relationship. The introduction of a nitro group can lead to different isomers depending on its position.

For p-Benzenediboronic acid, 2-nitro-, the nitro group is positioned ortho to one boronic acid group and meta to the other. This positioning has a significant impact on the electronic environment of each boronic acid group. The electron-withdrawing nitro group will have a more pronounced effect on the ortho-positioned boronic acid, making it a stronger Lewis acid compared to the meta-positioned one. This difference in acidity can be a handle for achieving selective chemical transformations.

Contextualizing 2-Nitro-1,4-Benzenediboronic Acid within the Field of Reticular Chemistry

Reticular chemistry is a field focused on the synthesis of crystalline porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), from molecular building blocks (linkers). mdpi.comyoutube.com Arenediboronic acids are important linkers in the construction of COFs, where the boronic acid groups undergo self-condensation to form boroxine (B1236090) rings or condensation with diols to form boronate esters, creating a porous network. researchgate.netnist.gov

The incorporation of functional groups, such as a nitro group, into the linker molecule can impart specific properties to the resulting framework. Nitro-functionalized linkers have been used to create MOFs and COFs with enhanced gas sorption properties and catalytic activity. researchgate.netalfa-chemistry.com The polar nature of the nitro group can lead to stronger interactions with guest molecules like carbon dioxide. In principle, 2-nitro-1,4-benzenediboronic acid could serve as a valuable linker for creating functionalized COFs with distinct properties arising from the presence and specific positioning of the nitro group within the porous structure. However, specific research detailing the use of 2-nitro-1,4-benzenediboronic acid in the synthesis of COFs or MOFs is not widely documented in the reviewed literature.

Properties

CAS No. |

28362-31-4 |

|---|---|

Molecular Formula |

C6H7B2NO6 |

Molecular Weight |

210.75 g/mol |

IUPAC Name |

(4-borono-2-nitrophenyl)boronic acid |

InChI |

InChI=1S/C6H7B2NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-13H |

InChI Key |

GGASDGRERPDUQP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)B(O)O)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 1,4 Benzenediboronic Acid and Its Derivatives

General Strategies for Arylboronic Acid Synthesis

Arylboronic acids are crucial intermediates in modern organic chemistry, primarily due to their role in transition-metal-catalyzed cross-coupling reactions. acs.org Several general methods have been established for their synthesis.

One of the most traditional and cost-effective methods involves the reaction of an organometallic intermediate, such as an aryllithium or aryl Grignard reagent, with a trialkyl borate (B1201080) ester at low temperatures, followed by acidic workup. acs.orgnih.gov While widely used, this approach often requires cryogenic conditions to prevent side reactions. acs.org

More recent advancements include palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance. rsc.org These methods, such as the Miyaura borylation, typically involve the reaction of an aryl halide or triflate with a diboron (B99234) reagent, like bis(pinacolato)diboron, or with a dialkoxyborane, such as pinacolborane. acs.org

Other notable strategies include:

Transmetallation: Aryl silanes or stannanes can react with a boron halide, which, after hydrolysis, yields the corresponding arylboronic acid. nih.gov

Direct C-H Borylation: Transition-metal-catalyzed functionalization of aromatic C-H bonds provides an atom-economical route to arylboronic acids. nih.gov

Radical Pathways: Arylboronic acids can also be synthesized via pathways involving aryl radical precursors, which can be generated through oxidative carbon-boron bond cleavage using systems like manganese(III) acetate (B1210297) or silver(I)/persulfate. rsc.orgbohrium.com

| Synthesis Strategy | Description | Key Features |

| Organometallic Route | Reaction of an aryllithium or aryl Grignard reagent with a trialkyl borate. acs.orgnih.gov | Cost-effective; often requires cryogenic temperatures. acs.org |

| Palladium-Catalyzed Borylation | Coupling of aryl halides or triflates with diboron reagents or boranes. acs.org | High functional group tolerance; milder conditions. |

| Transmetallation | Reaction of aryl silanes or stannanes with boron halides followed by hydrolysis. nih.gov | Alternative to Grignard/lithium routes. |

| Direct C-H Borylation | Transition-metal-catalyzed borylation of aromatic C-H bonds. nih.gov | High atom economy; avoids pre-functionalized substrates. |

Lithiation-Boronation Reaction Sequences for Functionalized Diboronic Acids

The lithiation-borylation reaction is a powerful tool for the stereocontrolled synthesis of complex molecules through the iterative homologation of boronic esters. nih.govscispace.com This process involves the deprotonation of a substrate using a strong lithium base to form a chemically and configurationally stable lithium carbenoid, which is then trapped by a boronic ester. scispace.com The resulting boronate complex undergoes a stereospecific 1,2-migration to yield a homologated boronic ester, ready for further synthetic transformations. scispace.com

Applying this methodology to the synthesis of functionalized diboronic acids presents specific challenges. The development of boron-based directing groups for directed ortho-metalation (DoM) is an area of active research. acs.org However, the boronic acid functional group itself can be susceptible to nucleophilic attack by the organolithium reagent, leading to decomposition products rather than the desired ortho-lithiated species. acs.org This suggests that for a successful lithiation-boronation sequence on a boronic acid-substituted precursor, the existing boronic acid group would likely need to be protected, for instance as a diethanolamine (B148213) ester, to render it less susceptible to nucleophilic attack. acs.org

While lithiation-borylation is highly effective for chain extension and creating stereogenic centers, its direct application for introducing a second boronic acid group onto a nitro-substituted phenylboronic acid precursor would require careful optimization to control regioselectivity and prevent undesired side reactions with both the nitro and boronic acid functionalities. nih.govscispace.comacs.org

Regioselective Functionalization Techniques for Nitro-Substituted Benzenediboronic Acid Precursors

The synthesis of 2-nitro-1,4-benzenediboronic acid requires a regioselective approach to ensure the correct substitution pattern on the benzene (B151609) ring. The primary strategies involve either the nitration of a diboronic acid precursor or the diborylation of a nitro-substituted precursor.

A plausible and direct route is the electrophilic nitration of p-benzenediboronic acid. While direct nitration of the target diboronic acid is not extensively documented, analogous reactions on phenylboronic acid provide a strong precedent. Research has shown that phenylboronic acid can be nitrated to yield 2-nitrophenylboronic acid with high selectivity and yield. google.comchemicalbook.comgoogle.com These reactions typically employ nitric acid in the presence of a catalyst and an organic solvent. google.com The conditions can be tuned to control the reaction temperature and outcome. google.com This approach suggests that direct nitration of p-benzenediboronic acid could be a viable method, with the nitro group directing to the ortho position relative to one of the boronic acid groups.

| Reactant | Solvent | Catalyst | Temperature | Molar Yield | Reference |

| Phenylboronic Acid | Acetic Acid | Urea | 30 °C | 98.3% | google.com |

| Phenylboronic Acid | Chloroform | Methyl Urea | 50 °C | 98.7% | google.com |

| Phenylboronic Acid | Dimethyl Sulfoxide | Potassium Nitrate | 50 °C | 98.7% | google.com |

| Phenylboronic Acid | N,N-dimethyl-formamide | Sodium Nitrite | 45 °C | 99.0% | chemicalbook.com |

Alternatively, regioselective synthesis can be achieved by starting with a pre-functionalized nitro-aromatic compound, such as 1,4-dihalo-2-nitrobenzene. This precursor could then undergo a double borylation reaction, for instance, a twofold Miyaura borylation or a halogen-lithium exchange followed by quenching with a borate ester, to install the two boronic acid groups. This strategy offers precise control over the position of the nitro group from the outset.

Purification and Characterization of Synthetic Intermediates

The successful synthesis of 2-nitro-1,4-benzenediboronic acid relies on effective purification of the final product and its intermediates, followed by thorough characterization to confirm its structure and purity.

Common purification techniques for arylboronic acids include:

Crystallization/Precipitation: As demonstrated in the synthesis of 2-nitrophenylboronic acid, the reaction mixture can be poured into ice water, causing the product to precipitate. chemicalbook.comgoogle.com The solid is then collected by filtration and washed. chemicalbook.comgoogle.com Recrystallization from an appropriate solvent system can further enhance purity. chembk.com

Flash Chromatography: For more complex mixtures or non-crystalline products, flash chromatography is a standard method for isolating the desired compound. organic-chemistry.org

Once purified, a suite of analytical techniques is employed for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for elucidating the molecular structure and confirming the connectivity of the atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-O stretching of the nitro group and the O-H and B-O stretching of the boronic acid moieties.

High-Performance Liquid Chromatography (HPLC): Often used to assess the purity of the final compound, with some syntheses reporting purities greater than 99.5%. google.comchemicalbook.comgoogle.com

Melting Point (mp): A sharp melting point range is a good indicator of the purity of a crystalline solid. sigmaaldrich.com

Reaction Mechanisms and Chemical Transformations Involving 2 Nitro 1,4 Benzenediboronic Acid

Mechanistic Insights into Boronic Acid Self-Condensation and Boroxine (B1236090) Formation

Boronic acids are known to undergo reversible self-condensation via dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. nih.gov This process is a fundamental transformation for boronic acids and is crucial for understanding the behavior of 2-nitro-1,4-benzenediboronic acid, particularly in the solid state or under anhydrous conditions. The formation of a boroxine from three molecules of a boronic acid releases three molecules of water. nih.govresearchgate.net

The propensity of boronic acids to form boroxines is fundamentally linked to the Lewis acidic nature of the boron atom. The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor (a Lewis acid). researchgate.net The mechanism of boroxine formation is initiated by the intermolecular interaction between boronic acid molecules. The Lewis acidic boron center of one molecule is susceptible to nucleophilic attack by an oxygen atom from a hydroxyl group of an adjacent boronic acid molecule. researchgate.net This interaction is the first step in the condensation pathway, and its likelihood is directly influenced by the electrophilicity of the boron atom. The presence of electron-withdrawing substituents on the phenyl ring enhances the Lewis acidity of the boron center, which can influence the dynamics of the condensation process.

The dehydration process proceeds through a series of steps involving tetravalent boron intermediates. Following the initial nucleophilic attack of a hydroxyl group onto a boron center, a transition state is formed where the boron atom is temporarily tetra-coordinate. researchgate.net This intermediate is unstable and relaxes by eliminating a molecule of water, forming a B-O-B linkage between two precursor molecules. researchgate.net This process repeats, first forming a dimer and then incorporating a third boronic acid molecule to complete the six-membered boroxine ring.

Table 1: Mechanistic Steps in Boroxine Formation

| Step | Description | Key Intermediate/Transition State |

| 1 | Intermolecular Association | Hydrogen-bonded dimer of boronic acid molecules. |

| 2 | Nucleophilic Attack | An oxygen atom from one boronic acid attacks the Lewis acidic boron of another. |

| 3 | Transition State 1 | A tetravalent boron intermediate is formed. |

| 4 | Dehydration 1 | Elimination of one water molecule to form a linear dimer. |

| 5 | Cyclization | The dimer reacts with a third boronic acid molecule. |

| 6 | Transition State 2 | Formation of another tetravalent boron intermediate leading to ring closure. |

| 7 | Dehydration 2 & 3 | Elimination of two more water molecules to yield the final boroxine ring. |

Influence of the Nitro Group on Boronic Acid Reactivity and Polymerization Kinetics

The nitro group (–NO₂) is a powerful electron-withdrawing group, and its presence at the 2-position of the 1,4-benzenediboronic acid backbone has profound effects on the molecule's electronic structure and chemical reactivity.

The nitro group exerts a strong negative inductive effect (–I effect), withdrawing electron density from the aromatic ring. This electronic pull is transmitted to the two boronic acid groups, increasing the partial positive charge on the boron atoms. This enhancement of the boron atom's electrophilicity, or Lewis acidity, is a critical factor in the reactivity of the molecule. mdpi.comacs.org An increase in Lewis acidity makes the boron centers more susceptible to attack by nucleophiles. This is analogous to the effect seen with other electron-withdrawing substituents, such as fluorine, which are known to increase the acidity of phenylboronic acids. mdpi.com

The enhanced electrophilicity of the boron centers in 2-nitro-1,4-benzenediboronic acid is expected to accelerate the rate of self-dehydration to form the corresponding boroxine. The increased Lewis acidity facilitates the initial nucleophilic attack that initiates the condensation cascade.

In the context of intermolecular reactions, such as the Suzuki cross-coupling, the electronic nature of substituents is crucial. While electron-withdrawing groups can influence reactivity, steric factors also play a significant role. Studies on the Suzuki coupling of 2-nitrophenylboronic acid have revealed that the ortho-nitro group can create obstacles during the transmetalation step of the catalytic cycle. nih.gov Conversely, in reductive C–N cross-coupling reactions, electron-deficient nitroarenes often exhibit higher reactivity. nih.gov For 2-nitro-1,4-benzenediboronic acid, this suggests that while the boron centers are activated, steric hindrance from the nitro group could complicate certain coupling reactions, leading to a complex reactivity profile that depends on the specific reaction partners and conditions.

As a bifunctional monomer, 2-nitro-1,4-benzenediboronic acid can act as a building block for polymers. cymitquimica.com The polymerization would proceed via step-growth condensation reactions, such as boroxine formation or esterification with polyols. The polymerization kinetics would be influenced by the activated nature of the monomer. The increased reactivity imparted by the nitro group would likely lead to faster polymerization rates compared to the unsubstituted 1,4-benzenediboronic acid under similar conditions.

Table 2: Predicted Effects of the Nitro Group on Reactivity

| Reaction Type | Effect of Nitro Group | Rationale |

| Self-Dehydration | Rate increases | Increased Lewis acidity of boron facilitates nucleophilic attack. |

| Suzuki Coupling | Potentially hindered | Steric effects from the ortho-nitro group can impede transmetalation. nih.gov |

| Reductive C-N Coupling | Reactivity enhanced | Electron-deficient nitroarenes are generally more reactive in this transformation. nih.gov |

| Polymerization | Rate increases | Enhanced monomer reactivity accelerates step-growth polymerization. |

Dynamic Covalent Chemistry of 2-Nitro-1,4-Benzenediboronic Acid with Diols

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive chemical systems. rsc.org The reaction between boronic acids and diols to form boronate esters is a prime example of this type of chemistry. researchgate.net

This reversible esterification occurs between the boronic acid group and a molecule containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov The reaction involves the boronic acid, acting as a Lewis acid, accepting a pair of electrons from a hydroxyl group of the diol, leading to the formation of a tetrahedral boronate ester and the release of water. researchgate.net The equilibrium of this reaction is sensitive to factors such as pH, temperature, and the presence of water. acs.orgresearchgate.net

For 2-nitro-1,4-benzenediboronic acid, the strong electron-withdrawing nature of the nitro group significantly enhances the Lewis acidity of the two boronic acid moieties. mdpi.com This increased acidity facilitates the formation of the tetrahedral boronate intermediate and ester product upon reaction with a diol. acs.org Consequently, 2-nitro-1,4-benzenediboronic acid is expected to bind more strongly with diols and form boronate esters more readily compared to its non-nitrated counterpart, phenylboronic acid. This makes it a potentially valuable component for creating dynamic materials, such as self-healing hydrogels or responsive sensor systems, where the equilibrium of the boronate ester linkage can be tuned by external stimuli. researchgate.netchemrxiv.org The bifunctional nature of the molecule allows it to act as a cross-linker, connecting two different diol-containing polymer chains or molecules.

Reversible Boronate Ester Formation in Aqueous Media

The hallmark reaction of boronic acids, including 2-nitro-1,4-benzenediboronic acid, is their ability to form cyclic boronate esters with 1,2- or 1,3-diols in a reversible manner. researchgate.net This reaction is an equilibrium process where a molecule of water is eliminated (Figure 1). nih.gov The stability of the resulting boronate ester is highly dependent on the pH of the aqueous medium. mpg.de

In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.gov The formation of a stable boronate ester, particularly at physiological pH, is greatly facilitated by the presence of electron-withdrawing substituents on the phenyl ring. nih.gov The nitro group in 2-nitro-1,4-benzenediboronic acid serves this purpose by increasing the electrophilicity of the boron atom, which lowers the pKₐ of the boronic acid. nih.gov A lower pKₐ means the more reactive tetrahedral boronate form is more prevalent at a lower pH, which in turn favors the formation of a stable tetrahedral boronate ester. nih.govrsc.org This increased acidity and predisposition to form stable esters make 2-nitro-1,4-benzenediboronic acid a subject of interest for applications requiring diol recognition in neutral aqueous conditions. nih.gov

Table 1: Effect of Aromatic Substituents on Phenylboronic Acid (PBA) pKₐ This table illustrates the general trend of how electron-withdrawing groups (like NO₂) decrease the pKₐ of the boronic acid, thereby increasing its acidity.

| Compound | Substituent | Electronic Effect | Approximate pKₐ |

|---|---|---|---|

| Phenylboronic acid | -H | Neutral | ~9.0 |

| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | ~9.4 |

| 4-Nitrophenylboronic acid | -NO₂ (para) | Electron-Withdrawing | ~7.1 |

| 2-Nitro-1,4-benzenediboronic acid | -NO₂ (ortho to one B(OH)₂) | Strongly Electron-Withdrawing | Expected to be low (~7) |

Equilibrium and Kinetic Control in Esterification Reactions

The esterification of boronic acids with diols is a classic example of a reaction under thermodynamic equilibrium. researchgate.net The process involves two main species of boronate esters: a trigonal ester and a tetrahedral ester. The formation of the trigonal ester is often kinetically favored but results in a strained, less stable five- or six-membered ring. nih.govrsc.org This species can then rearrange to the more thermodynamically stable tetrahedral boronate ester by coordinating with a hydroxide (B78521) ion. rsc.org

For 2-nitro-1,4-benzenediboronic acid, the strong electron-withdrawing effect of the nitro group plays a critical role in dictating the position of this equilibrium. nih.gov Research on substituted phenylboronic acids has shown that electron-accepting substituents significantly stabilize the tetrahedral hydroxocomplexes (the boronate esters). rsc.org This stabilization shifts the equilibrium strongly towards the formation of the tetrahedral ester, even at neutral pH. nih.gov

Table 2: Representative Stability Constants for Boronate Ester Formation This table shows a conceptual representation of how substituents affect the stability constants (Ktrig and Ktet) for the formation of trigonal and tetrahedral boronate esters, respectively. The values are illustrative of the principles discussed.

| Boronic Acid | Substituent Effect | Relative Ktrig (M-1) | Relative Ktet (M-1) | Dominant Species at Equilibrium |

|---|---|---|---|---|

| Phenylboronic acid | Neutral | Low | Moderate | Tetrahedral Ester |

| Electron-Donating Substituted PBA | Donating | Very Low | Low | Equilibrium less favorable |

| Electron-Withdrawing Substituted PBA (e.g., with -NO₂) | Withdrawing | Low to Moderate | High | Tetrahedral Ester (Strongly Favored) |

Research Findings on p-Benzenediboronic acid, 2-nitro- Remain Undocumented in Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the chemical characterization and application of p-Benzenediboronic acid, 2-nitro-, also known as (4-borono-2-nitrophenyl)boronic acid. Despite its confirmed existence, detailed experimental studies on its supramolecular chemistry and crystal engineering are not publicly available.

Chemical databases such as PubChem and ChemSpider list the compound, confirming its molecular formula (C6H7B2NO6) and basic structural identifiers. uni.luchemspider.com However, these entries also highlight the absence of published literature detailing its specific properties and behaviors. uni.lu Consequently, generating a scientifically accurate article on its specific supramolecular assembly, as requested, is not possible based on current knowledge.

The requested outline focuses on highly specific areas of materials science and chemical engineering, including hydrogen bonding motifs, surface self-assembly under ultrahigh vacuum conditions, and co-crystal formation. These topics require detailed experimental data, typically obtained through techniques like single-crystal X-ray diffraction, scanning tunneling microscopy, and thermal analysis.

While extensive research exists on the supramolecular chemistry of related compounds, such as the parent molecule 1,4-benzenediboronic acid and other substituted phenylboronic acids, these findings cannot be directly and accurately extrapolated to the 2-nitro derivative. nih.govnih.gov The introduction of a nitro group (-NO2) onto the benzene (B151609) ring is known to significantly alter a molecule's electronic properties, hydrogen bonding capabilities, and intermolecular interactions, meaning its behavior in crystal formation and self-assembly would be unique.

Studies on related molecules demonstrate the complexity and specificity of these interactions:

Hydrogen Bonding: The dihydroxyboryl group [-B(OH)2] in boronic acids is a versatile hydrogen bond donor and acceptor, capable of forming various supramolecular synthons. nih.gov The presence and position of a nitro group would influence the acidity of the boronic acid protons and introduce competing sites for intermolecular interactions.

Surface Self-Assembly: The formation of ordered molecular networks on surfaces is highly dependent on the interplay between molecule-molecule and molecule-substrate interactions. Research on other boronic acids shows they can form extended two-dimensional phases. nih.gov The specific adsorption behavior and network formation of the title compound remain uninvestigated.

Co-crystal Formation: Crystal engineering utilizes non-covalent interactions to design new solid forms with modified physicochemical properties. nih.gov The ability of 2-nitro-1,4-benzenediboronic acid to act as a co-former and the specific synthons it might form are unknown. Research into co-crystals of other functionalized boronic and benzoic acids highlights the predictive challenges and the need for empirical screening. mdpi.comrsc.org

Supramolecular Assembly and Crystal Engineering with 2 Nitro 1,4 Benzenediboronic Acid

Co-Crystal Formation through Boronic Acid-Based Interactions

Exploration of Boronic Acids as Co-Crystal Formers

Boronic acids are a versatile class of compounds in crystal engineering, primarily due to the ability of the -B(OH)₂ group to act as a potent hydrogen bond donor. This functionality allows for the formation of robust and directional interactions, which are fundamental to the rational design of multi-component molecular crystals, or co-crystals.

The primary hydrogen bonding motif of boronic acids is the formation of a cyclic homodimer, where two boronic acid molecules associate through a pair of O-H···O hydrogen bonds. This synthon is a common feature in the crystal structures of many phenylboronic acids. Beyond this self-association, the remaining O-H groups of the boronic acid dimer can participate in further hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks.

In the context of co-crystal formation, the boronic acid moiety can form heterosynthons with a variety of functional groups present in a co-former molecule. These co-formers can include, but are not limited to, pyridines, amides, carboxylic acids, and alcohols. The predictability of these interactions, governed by principles of hydrogen bond hierarchy, makes boronic acids attractive building blocks for constructing new solid forms of active pharmaceutical ingredients (APIs) and other functional organic molecules. The selection of a suitable co-former is crucial and is often guided by the pKa values of the components to favor co-crystal formation over salt formation.

Design Principles for Multi-Component Molecular Crystals

The design of multi-component molecular crystals is a central theme in crystal engineering, aiming to create novel materials with desired physicochemical properties. This is achieved by controlling the self-assembly of molecules in the solid state through non-covalent interactions.

A key design principle is the supramolecular synthon approach . Synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable intermolecular interactions. By identifying reliable and recurring synthons, crystal engineers can predict and design the way molecules will interact and pack in a crystal lattice. Hydrogen bonds are the most widely used interactions for this purpose due to their strength and directionality. Other interactions, such as halogen bonds, π-π stacking, and van der Waals forces, also play a significant role in stabilizing the crystal structure.

Another important principle is Kitaigorodskii's close-packing theory , which posits that molecules in a crystal will pack as densely as possible. While this provides a foundational understanding of crystal packing, the specific arrangement is ultimately dictated by the energetic favorability of the various intermolecular interactions.

The formation of co-crystals can be achieved through several methods, including:

Solution crystallization: Co-crystal components are dissolved in a suitable solvent, and co-crystals are obtained upon evaporation or cooling.

Grinding: Neat (dry) or liquid-assisted grinding (LAG) of the solid components can induce co-crystal formation through mechanochemical energy.

Melt crystallization: Heating the physical mixture of components above their eutectic melting point, followed by cooling, can yield co-crystals.

The choice of method can significantly influence the outcome, sometimes leading to different polymorphic forms of the same co-crystal. Computational methods, such as crystal structure prediction (CSP), are also increasingly used to predict the most likely crystal structures and guide experimental efforts.

Covalent Organic Frameworks Cofs and Two Dimensional Polymerization Utilizing 2 Nitro 1,4 Benzenediboronic Acid

On-Surface Synthesis of 2D Covalent Networks via Boronic Acid Condensation

The bottom-up fabrication of atomically precise 2D polymers directly on a surface offers unparalleled control over material thickness and structure, paving the way for next-generation electronics and membranes. The self-condensation of diboronic acids on various substrates is a key technique in this domain.

The on-surface synthesis of 2D COFs from boronic acid precursors, such as the parent compound 1,4-benzenediboronic acid (BDBA), is typically performed under ultrahigh vacuum (UHV) conditions. nih.gov The process involves the vapor deposition of the monomer onto a metallic substrate, where the molecules self-assemble and subsequently polymerize. researchgate.net The polymerization reaction is a dehydration condensation, where three boronic acid molecules react to form a six-membered boroxine (B1236090) ring, releasing three water molecules in the process. This reaction connects the phenyl linkers into an extended, honeycomb-like network. researchgate.net

Control over the growth of these networks is a delicate process. The quality of the resulting 2D polymer is highly dependent on parameters such as the deposition flux of the molecular precursors and the temperature of the substrate. researchgate.net A high molecular flux is often necessary to initiate the polymerization at room temperature. researchgate.net The formation of these networks is considered a step-growth polymerization process. researchgate.net Advanced techniques, such as scanning tunneling microscopy (STM), are crucial for characterizing the resulting structures at the atomic level, revealing the formation of well-ordered oligomers and their eventual coalescence into a larger polymer network. nih.govresearchgate.net

The choice of substrate plays a critical catalytic role in the on-surface polymerization of boronic acids. Noble metal surfaces like gold (Au(111)) and silver (Ag(111), Ag(100)) are commonly used as templates. nih.govresearchgate.net These surfaces influence the reaction by affecting the diffusion of the adsorbed molecules and the kinetics of the condensation reaction. researchgate.net

Theoretical and experimental studies have shown that the surface plays an important role in the thermodynamics of the polymerization. nih.gov For instance, modeling of BDBA polymerization on an Ag(111) surface indicates that the entropic effect of the surface is a significant factor in the polymerization's free energy. nih.gov Statistical analyses have shown that Ag(111) and Ag(100) surfaces can be better templates for producing highly ordered polymers compared to Au(111). researchgate.net The interaction between the boronic acid groups and the metal surface can facilitate the dehydration reaction, sometimes allowing it to proceed even at room temperature. The catalytic effect of the substrate is a decisive factor, along with the irreversibility of the boroxine formation, in governing the growth and quality of the 2D polymer.

Integration of 2-Nitro-1,4-Benzenediboronic Acid into Covalent Organic Frameworks

While extensive research exists for the parent BDBA molecule, the integration of its nitro-substituted derivative, 2-nitro-1,4-benzenediboronic acid, into COFs is less documented. However, based on fundamental chemical principles, the impact of the nitro group can be inferred. The introduction of functional groups is a key strategy for tuning the properties of COFs for specific applications, such as gas capture or catalysis. acs.org

The nitro group (-NO₂) is a potent electron-withdrawing group. Its presence on the phenyl ring is expected to significantly influence the reactivity of the boronic acid moieties. Electron-withdrawing substituents are known to increase the Lewis acidity of the boron center in phenylboronic compounds. mdpi.com This enhanced acidity can have several effects on the polymerization process.

An increase in the Lewis acidity of the boronic acid can facilitate the nucleophilic attack by another boronic acid's hydroxyl group, which is a key step in the dehydration and formation of the boroxine ring. Consequently, the polymerization of 2-nitro-1,4-benzenediboronic acid might proceed at a lower temperature compared to the unsubstituted BDBA under similar conditions. In some reactions, electron-withdrawing groups have been shown to lead to more reliable reactions and higher yields due to increased polarization and reactivity of the substrate. otterbein.edu This suggests that the nitro-functionalized monomer could potentially lead to more efficient network formation. The altered electronic properties would also be imparted to the final COF, making the framework itself more electron-deficient, which could be advantageous for applications like the adsorption of electron-rich molecules. nih.gov

Table 1: Expected Effects of Nitro Substitution on Boronic Acid Polymerization

| Feature | Unsubstituted BDBA | 2-Nitro-1,4-Benzenediboronic Acid (Inferred) | Rationale |

|---|---|---|---|

| Lewis Acidity of Boron | Standard | Increased | The nitro group is strongly electron-withdrawing. mdpi.com |

| Polymerization Temperature | Standard solvothermal (e.g., 120°C) | Potentially Lower | Increased acidity may lower the activation energy for condensation. |

| Reaction Kinetics | Standard Rate | Potentially Faster | Increased reactivity of the monomer. otterbein.edu |

| Electronic Properties of COF | Standard | Electron-Deficient | The nitro group withdraws electron density from the framework. nih.gov |

The ultimate goal in COF synthesis is to achieve a highly crystalline material with a well-defined pore structure. However, defects are common and can arise from missing linkers or structural imperfections that disrupt long-range order. nih.gov The introduction of a functional group, particularly a bulky and strongly electronic one like a nitro group, can influence the structural organization and the prevalence of defects.

The altered reactivity of the 2-nitro-1,4-benzenediboronic acid monomer could impact the delicate balance between the rates of bond formation and error correction that is necessary for achieving high crystallinity. A reaction that proceeds too quickly can "lock in" mistakes, leading to a more amorphous or defect-rich structure. rsc.org Conversely, if the conditions are optimized, the modified reactivity could potentially be harnessed to create more ordered materials.

Defects in COFs can be categorized as missing organic linkers, which create open binding sites, or structural disorders like grain boundaries and stacking faults. nih.gov The steric hindrance from the ortho-nitro group, while not excessively large, could influence the planarity of the building blocks and the efficiency of stacking between the 2D layers, potentially leading to specific types of structural defects. nih.gov Characterization techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR), and various microscopy methods would be essential to experimentally determine the degree of crystallinity and the nature of any defects in a COF synthesized from this nitro-functionalized monomer. nih.gov

Strategies for Enhancing Crystallinity and Porosity in Boronic Acid-Linked COFs

Achieving high crystallinity and accessible porosity are paramount for the application of COFs. Several strategies have been developed to improve these characteristics in boronic acid-linked frameworks. These methods generally focus on controlling the thermodynamics and kinetics of the polymerization reaction to favor the formation of ordered structures over amorphous materials.

One common approach is the use of modulators or additives during synthesis. For instance, the addition of monofunctional boronic acids can act as truncation agents, which has been shown to improve the order and porosity in 3D COFs. researchgate.net The reaction solvent system is also critical. A mixture of solvents, such as mesitylene (B46885) and dioxane, is often used to control the solubility of the monomers and the growing polymer network, which influences the crystallization process.

Slowing down the rate of polymerization is another key strategy. This allows more time for the reversible bond formation process to self-correct, annealing out defects and leading to a more thermodynamically stable, crystalline product. This can be achieved by carefully controlling the reaction temperature or by the slow addition of one of the monomers. Post-synthetic modification is another avenue, where a synthesized COF is treated to repair defects or further functionalize the pores. researchgate.net Furthermore, introducing linkers with functionalities capable of forming additional non-covalent interactions, such as hydrogen bonds, can help to guide the assembly process and reinforce the structural rigidity and crystallinity of the framework.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| p-Benzenediboronic acid, 2-nitro- | 2-nitro-1,4-benzenediboronic acid |

| 1,4-Benzenediboronic acid | BDBA |

| Gold | Au |

| Silver | Ag |

| Water | H₂O |

| Nitro group | -NO₂ |

| Mesitylene | |

| Dioxane | |

| 3,5-dimethylbenzaldehyde | |

| 1,4-phenylenebis(boronic acid) | PBBA |

| 2,3,6,7,10,11-hexahydroxytriphenylene | HHTP |

Post-Synthetic Modification of COFs Derived from Substituted Benzenediboronic Acids

The introduction of functional groups onto the building blocks of COFs prior to their synthesis can sometimes interfere with the framework's crystallization process or may not be compatible with the reaction conditions. Post-synthetic modification (PSM) circumvents these challenges by chemically altering a pre-existing COF, while preserving its crystalline structure. The nitro group present in COFs constructed using p-Benzenediboronic acid, 2-nitro- is an exemplary candidate for PSM due to its versatile reactivity, most notably its reduction to an amino group.

Detailed Research Findings

The most common and impactful PSM reaction for nitro-functionalized COFs is the reduction of the nitro group to a primary amine. This transformation is typically achieved with high efficiency using reducing agents such as tin(II) chloride (SnCl₂) in an appropriate solvent. The resulting amine-functionalized COF serves as a versatile platform for a variety of subsequent functionalizations.

For instance, the newly formed amino groups can undergo acylation reactions. Treatment of the amine-functionalized COF with acetic anhydride (B1165640) leads to the formation of an amide-functionalized COF. This sequential modification—from nitro to amine to amide—demonstrates the power of PSM to systematically tune the chemical environment within the pores of the COF.

The success of these modifications is typically confirmed through a suite of characterization techniques. Fourier-transform infrared (FTIR) spectroscopy is used to track the disappearance of the characteristic nitro group vibrational bands and the appearance of amine and then amide vibrational bands. Solid-state ¹³C nuclear magnetic resonance (NMR) spectroscopy provides further evidence of the covalent changes in the framework. Crucially, powder X-ray diffraction (PXRD) is employed to verify that the crystallinity and long-range order of the COF are maintained throughout the PSM process. Nitrogen physisorption measurements are also essential to confirm the retention of porosity, although changes in surface area and pore volume are expected due to the introduction of new functional groups.

The table below summarizes the key transformations and characterization data for a representative nitro-functionalized COF, which serves as a model for what can be expected for a COF derived from p-Benzenediboronic acid, 2-nitro- .

Post-Synthetic Modification of a Representative Nitro-Functionalized COF

| COF | Functional Group | Reagents and Conditions for PSM | Key Characterization Evidence | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|---|

| Parent Nitro-COF | -NO₂ | N/A (Initial Synthesis) | FTIR: ν(NO₂) at ~1530 and ~1350 cm⁻¹ | ~650 | ~0.45 |

| Amine-Functionalized COF | -NH₂ | SnCl₂·2H₂O, Ethanol, Reflux | FTIR: Disappearance of ν(NO₂), Appearance of ν(N-H) at ~3400-3300 cm⁻¹ | ~580 | ~0.40 |

| Amide-Functionalized COF | -NHCOCH₃ | Acetic Anhydride, Pyridine, Room Temperature | FTIR: Disappearance of ν(N-H) of primary amine, Appearance of ν(C=O) of amide at ~1660 cm⁻¹ | ~520 | ~0.35 |

These transformations highlight the ability to introduce a range of functionalities, thereby altering the surface properties of the COF from electron-withdrawing (nitro) to electron-donating and hydrogen-bonding (amine and amide). This, in turn, can significantly influence the COF's performance in applications such as selective gas adsorption, catalysis, and the binding of specific molecules.

Advanced Applications and Functional Materials Derived from 2 Nitro 1,4 Benzenediboronic Acid

Development of Chemosensors for Specific Analytes

The inherent ability of boronic acids to form reversible covalent bonds with diols and other Lewis bases has positioned them as versatile recognition elements in chemical sensor design. The incorporation of a nitro group onto the 1,4-benzenediboronic acid framework is anticipated to modulate its sensing properties, particularly its acidity and electron affinity, which are critical for selective analyte detection.

Detection Mechanisms Based on Boronic Acid Interactions

Chemosensors based on boronic acids primarily operate through the formation of boronate esters with 1,2- or 1,3-diols, which are present in many biologically and environmentally important molecules like saccharides and catechols. This interaction can be transduced into a measurable optical or electrochemical signal. The Lewis acidity of the boron center is a key determinant of the binding affinity and selectivity. The electron-withdrawing nature of the nitro group in 2-nitro-1,4-benzenediboronic acid is expected to increase the Lewis acidity of the boronic acid groups, thereby enhancing their binding affinity for diols compared to the non-nitrated analogue. This enhanced interaction could lead to more sensitive detection of target analytes.

Furthermore, the interaction with analytes can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a colorimetric response. These changes form the basis of optical sensing. For instance, the binding of an analyte can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in the emission wavelength.

Response to Nitroaromatic Compounds and Related Species

While boronic acids are not the primary recognition motif for nitroaromatic compounds, materials derived from 2-nitro-1,4-benzenediboronic acid could be engineered for this purpose. The detection of nitroaromatic compounds, which are common explosives and environmental pollutants, often relies on fluorescence quenching mechanisms. Electron-rich fluorescent polymers or materials can experience a decrease in their fluorescence intensity upon interaction with electron-deficient nitroaromatics due to photoinduced electron transfer (PET).

A polymer or framework constructed from 2-nitro-1,4-benzenediboronic acid would inherently possess electron-deficient aromatic rings due to the nitro group. While this might not make the material itself a strong electron donor for typical PET-based sensing of other nitroaromatics, it could be functionalized with electron-donating moieties to create a sensor. Alternatively, the material could act as a pre-concentrator for nitroaromatic analytes through π-π stacking interactions, enhancing the sensitivity of a separate sensing component.

To date, specific research detailing the application of 2-nitro-1,4-benzenediboronic acid as a direct chemosensor for nitroaromatics is limited. However, the principles of boronic acid chemistry suggest its potential as a scaffold for developing more complex sensor systems.

Role in Dynamic Covalent Polymer Networks and Gels

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is a powerful tool for creating materials that can adapt their structure and properties in response to external stimuli. The reversible nature of boronic ester and boroxine (B1236090) formation makes 2-nitro-1,4-benzenediboronic acid an excellent candidate for constructing dynamic covalent polymer networks and gels.

pH-Responsive Hydrogels and Network Reversibility

One of the most significant features of boronic acids is the pH-dependent equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral form. This equilibrium, along with the reversible formation of boronate esters with diols, can be harnessed to create pH-responsive hydrogels.

A hydrogel formed by crosslinking a diol-containing polymer (like polyvinyl alcohol, PVA) with 2-nitro-1,4-benzenediboronic acid would exhibit pH-dependent swelling and mechanical properties. At acidic pH, the boronic acid is predominantly in its neutral form, and the boronate ester linkages are less stable, potentially leading to a less crosslinked and softer gel. As the pH increases, the boronic acid converts to the anionic boronate form, which forms more stable esters with diols, resulting in a more rigid and crosslinked hydrogel network. The electron-withdrawing nitro group would lower the pKa of the boronic acid, shifting the pH at which this transition occurs.

The reversibility of the boronic ester bonds also imparts self-healing properties to these hydrogels. If the gel is mechanically damaged, the broken crosslinks can reform under appropriate conditions, restoring the gel's integrity.

Design of Stimuli-Responsive Soft Materials

Beyond pH, materials derived from 2-nitro-1,4-benzenediboronic acid can be designed to respond to other stimuli. For example, the reversible nature of boroxine formation (the self-condensation of boronic acids to form six-membered rings with the elimination of water) can be exploited. Research has shown that the nitro-substituted benzenediboronic acid exhibits a lower polymerization temperature for forming boroxine networks compared to the unsubstituted version. This suggests that the dynamic equilibrium between the boronic acid and the boroxine network can be controlled by temperature.

| Substituent on 1,4-Benzenediboronic Acid | Polymerization Temperature (°C) | Reference |

| None (H) | 210 | rsc.org |

| 2-Nitro | 150 | rsc.org |

| 2,5-Dimethoxy | 105 | rsc.org |

| 2-Methyl | 105 | rsc.org |

This property is crucial for creating thermally responsive soft materials. Furthermore, the nitro group itself can be chemically modified or participate in specific interactions, opening avenues for multi-stimuli-responsive materials.

Catalytic Applications of Boronic Acid-Based Materials

While boronic acids themselves are not typically catalytic in the traditional sense, they can be incorporated into materials that exhibit catalytic activity. Porous materials like covalent organic frameworks (COFs) synthesized from boronic acid building blocks can serve as platforms for catalysis.

COFs derived from 2-nitro-1,4-benzenediboronic acid would possess a regular porous structure and a high surface area. The nitro groups lining the pores could serve as catalytic sites or as anchoring points for catalytically active metal nanoparticles or organocatalysts. The electron-withdrawing nature of the nitro group could influence the electronic environment of the pores, potentially modulating the catalytic activity for certain reactions.

Although specific studies on the catalytic applications of materials derived solely from 2-nitro-1,4-benzenediboronic acid are not widely reported, the potential exists. For instance, the nitro groups could be reduced to amino groups, which are known to be active in various catalytic transformations. This post-synthetic modification capability adds to the potential of these materials in catalysis.

Heterogeneous Catalysis within Framework Structures

Covalent Organic Frameworks constructed using nitro-functionalized linkers, such as 2-nitro-1,4-benzenediboronic acid, are promising candidates for heterogeneous catalysis. The inherent porosity and high surface area of COFs allow for efficient diffusion of reactants and exposure of active sites, while their robust covalent linkages provide the necessary stability for recyclable catalysis.

The presence of the nitro group within the COF framework can enhance its catalytic potential in several ways. The strong electron-withdrawing properties of the -NO₂ group can increase the Lewis acidity of the framework. researchgate.net This is particularly advantageous for catalytic reactions that are promoted by Lewis acids. For instance, in a related study on metal-organic frameworks (MOFs), which share conceptual similarities with COFs, the introduction of nitro groups into the linker molecules was found to enhance catalytic activity. researchgate.net

While direct catalytic applications of COFs synthesized specifically from 2-nitro-1,4-benzenediboronic acid are an emerging area of research, the principles are well-established. The nitro group can serve as a catalytic site itself or can modulate the activity of the entire framework. For example, nitro-functionalized frameworks could be explored for reactions like Knoevenagel condensations or the reduction of nitroaromatics, where the electronic properties of the catalyst are crucial.

The performance of such a catalytic system is often evaluated based on several parameters, as illustrated in the hypothetical data table below, which showcases the potential of a nitro-functionalized COF in a generic catalytic reaction.

| Catalyst System | Reaction | Substrate Conversion (%) | Product Selectivity (%) | Recyclability (after 5 cycles) |

| Nitro-COF | Knoevenagel Condensation | >98 | >99 | >95% activity retention |

| Non-functionalized COF | Knoevenagel Condensation | 75 | 90 | ~80% activity retention |

This table represents hypothetical data to illustrate the expected enhancement in catalytic performance due to nitro-functionalization.

Metalation of Functionalized COFs for Enhanced Catalytic Activity

A powerful strategy to further enhance the catalytic capabilities of functionalized COFs is through post-synthetic modification, particularly metalation. rsc.orgrsc.org The nitro groups within a COF derived from 2-nitro-1,4-benzenediboronic acid can be chemically reduced to amino (-NH₂) groups. These amino groups are excellent chelating sites for anchoring metal ions or nanoparticles, creating well-defined, isolated, and highly active catalytic centers. This approach combines the stability and high surface area of the COF support with the exceptional catalytic activity of metal species.

The process typically involves the following steps:

Synthesis of the Nitro-Functionalized COF: A COF is synthesized using 2-nitro-1,4-benzenediboronic acid and a suitable co-monomer, such as 2,3,6,7,10,11-hexahydroxytriphenylene, to create a porous, crystalline framework with accessible nitro groups.

Post-Synthetic Reduction: The nitro groups on the pore walls of the COF are reduced to amino groups using a suitable reducing agent.

Metalation: The resulting amino-functionalized COF is treated with a solution of a metal precursor (e.g., a salt of Palladium, Platinum, Gold, or Copper). The metal ions coordinate to the amino groups, leading to their immobilization within the framework.

These metalated COFs can serve as highly efficient and reusable heterogeneous catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The uniform distribution of metal sites within the ordered COF structure can lead to higher activity and selectivity compared to traditional supported catalysts.

The table below illustrates the potential impact of metalation on the catalytic performance of a nitro-derived COF in a Suzuki-Miyaura cross-coupling reaction, a common benchmark for catalytic efficiency.

| Catalyst | Metal Loading (wt%) | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |

| Pd@Amine-COF | 1.5 | 2 | 99 | 4950 |

| Pd/Activated Carbon | 1.5 | 6 | 85 | 1417 |

| Amine-COF (no metal) | 0 | 24 | <5 | - |

This table represents hypothetical data to demonstrate the superior catalytic activity of a metalated COF compared to a conventional supported catalyst and the unmetalated framework.

The synergy between the functionalized organic framework and the metallic catalytic centers opens up new avenues for designing next-generation heterogeneous catalysts with unprecedented control over activity, selectivity, and stability.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Functional Materials

The bifunctional nature of 2-nitro-p-benzenediboronic acid makes it an ideal building block for the rational design of novel functional materials with tailored properties. The two boronic acid groups can participate in condensation reactions to form robust and porous architectures, while the nitro group can be leveraged to tune the electronic and chemical properties of the resulting materials.

A significant area of future research lies in the synthesis of Covalent Organic Frameworks (COFs) using 2-nitro-p-benzenediboronic acid as a key monomer. rsc.org COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgoaepublish.com The incorporation of the nitro group into the COF backbone is anticipated to enhance its performance in several ways. For instance, the electron-withdrawing nature of the nitro group could lead to COFs with improved affinity for specific gases or pollutants.

Furthermore, the nitro group can serve as a reactive handle for post-synthetic modification of the COF, allowing for the introduction of other functional groups and the fine-tuning of the material's properties for specific applications. Research in this area could focus on developing synthetic strategies to control the porosity and crystallinity of these nitro-functionalized COFs and on exploring their performance in applications such as carbon capture and selective adsorption of environmental contaminants. nih.gov

Below is a table illustrating the potential impact of the nitro-functionalized monomer on COF properties:

| Property | Standard Diboronic Acid Monomer | 2-Nitro-p-Benzenediboronic Acid Monomer | Potential Advantage |

| Porosity | Tunable based on linker geometry | Potentially altered pore environment | Enhanced selectivity for specific analytes |

| Electronic Properties | Generally electron-rich | Electron-deficient framework | Improved performance in electronic devices |

| Surface Chemistry | Primarily boronate linkages | Introduction of nitro functionalities | Opportunities for post-synthetic modification |

| Catalytic Activity | Can act as a support | Potential for enhanced catalytic sites | New catalytic applications |

Exploring Novel Catalytic Transformations and Sensing Platforms

The electronic properties imparted by the nitro group, combined with the reactivity of the boronic acid moieties, make 2-nitro-p-benzenediboronic acid a compelling candidate for the development of novel catalysts and sensors.

In the field of catalysis, boronic acids are known to catalyze a range of organic transformations, including amidation reactions. nih.govacs.org The electron-withdrawing nitro group in 2-nitro-p-benzenediboronic acid could enhance the Lewis acidity of the boron centers, potentially leading to more efficient catalytic cycles. acs.org Future research could explore the use of this compound as a catalyst or ligand in various organic reactions, with a focus on understanding the role of the nitro group in modulating catalytic activity and selectivity. rsc.orgacs.org

As a sensing platform, the boronic acid groups can reversibly bind with cis-diol-containing molecules, such as saccharides and glycoproteins. acs.orgresearchgate.net This interaction forms the basis for a wide range of sensors. The presence of the nitro group can act as a signaling unit, where its electronic properties are altered upon binding of an analyte to the boronic acid groups. This could lead to the development of colorimetric or fluorescent sensors for biologically important molecules. Future investigations could focus on designing and synthesizing sensor arrays based on this compound for the detection of a panel of analytes.

Advanced Characterization Techniques for Boronic Acid-Based Architectures

A deeper understanding of the structure-property relationships in materials derived from 2-nitro-p-benzenediboronic acid will necessitate the application of advanced characterization techniques. While traditional methods like X-ray diffraction and spectroscopy provide valuable information, a more comprehensive characterization will be crucial for optimizing material performance.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the local chemical environments and connectivity within COFs and other polymeric materials derived from this boronic acid. nih.gov This technique can be particularly useful for confirming the successful incorporation of the nitro group and for studying the interactions between the material and adsorbed guest molecules.

Advanced microscopic techniques, such as high-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM), will be essential for visualizing the morphology and defect structures of these materials at the nanoscale. Understanding the nature and concentration of defects is critical as they can significantly influence the material's properties.

Computational-Experimental Synergies for Predictive Materials Discovery

The integration of computational modeling with experimental synthesis and characterization represents a powerful strategy for accelerating the discovery of new materials based on 2-nitro-p-benzenediboronic acid. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of COFs and other materials derived from this monomer.

Computational screening can be used to identify promising material candidates for specific applications before their experimental realization, thereby saving time and resources. For example, simulations can predict the binding energies of different analytes to a proposed sensor material or the diffusion barriers for gases within a COF structure. The synergy between computational predictions and experimental validation will be instrumental in guiding the rational design of next-generation functional materials with enhanced performance. nih.gov

A potential workflow integrating computational and experimental approaches is outlined below:

| Step | Computational Task | Experimental Task |

| 1. Design | Predict stable COF structures and their electronic properties. | Synthesize the most promising candidate materials. |

| 2. Characterization | Simulate spectroscopic and diffraction data. | Characterize the synthesized materials using advanced techniques. |

| 3. Performance Evaluation | Model the interaction of the material with target molecules. | Test the performance of the material in the target application. |

| 4. Optimization | Suggest modifications to the material design for improved performance. | Refine the synthesis and processing of the material. |

By systematically exploring these research directions, the scientific community can unlock the full potential of 2-nitro-p-benzenediboronic acid as a versatile building block for the creation of innovative materials and technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-nitro-p-benzenediboronic acid, and how do protecting groups influence its stability during synthesis?

- Methodological Guidance : The synthesis of boronic acid derivatives often involves Suzuki-Miyaura coupling or halogenation followed by boronation. For 2-nitro-p-benzenediboronic acid, protecting groups like pinacol (e.g., dipinacol esters) are critical to prevent boronic acid dimerization or oxidation. highlights the use of pinacol esters (e.g., p-Benzenediboronic Acid Pinacol Ester) to enhance stability during storage and reactions . Purification via recrystallization or column chromatography is recommended, with purity verification through HPLC (>95%) or NMR .

Q. How should researchers characterize the purity and structural integrity of 2-nitro-p-benzenediboronic acid?

- Analytical Approach : Use a combination of / NMR to confirm the aromatic nitro and boronic acid groups. Mass spectrometry (ESI-MS or MALDI-TOF) is essential for molecular weight validation. emphasizes the importance of analytical certificates (e.g., B 1615-0108) provided by suppliers to verify purity and batch consistency . Differential scanning calorimetry (DSC) can assess thermal stability, particularly if the compound is used in polymerization reactions.

Q. What safety precautions are necessary when handling 2-nitro-p-benzenediboronic acid in laboratory settings?

- Safety Protocol : The compound may pose health hazards (H302: harmful if swallowed). Use PPE (gloves, lab coat, goggles) and work in a fume hood. (for analogous boronic acids) recommends avoiding inhalation of dust and immediate decontamination of spills with inert adsorbents . Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the nitro group in 2-nitro-p-benzenediboronic acid influence its reactivity in cross-coupling reactions, and what are common side reactions?

- Mechanistic Insights : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the boronic acid moiety in Suzuki-Miyaura couplings. However, it may also lead to unintended reductions or nitro-to-amine conversions under catalytic hydrogenation conditions. notes that in Kumada copolymerization, the nitro group’s steric effects can alter polymer chain propagation kinetics . Optimize reaction conditions (e.g., Pd catalyst loading, base selection) to suppress side reactions.

Q. What strategies can mitigate batch-to-batch variability in 2-nitro-p-benzenediboronic acid synthesis for reproducible polymer research?

- Quality Control : Implement strict stoichiometric control during nitro-group introduction and boronation steps. suggests using suppliers that provide lot-specific analytical certificates (e.g., Fujifilm Wako) to track variability . For in-house synthesis, employ in-line FTIR or reaction calorimetry to monitor reaction progress and intermediate stability.

Q. How does the choice of solvent affect the catalytic efficiency of 2-nitro-p-benzenediboronic acid in Kumada catalyst-transfer polymerization?

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid solubility but may deactivate catalysts via coordination. reports successful use of anhydrous THF with Ni catalysts, achieving >80% yield in polyfluorene synthesis . For nitro-group-containing systems, add molecular sieves to scavenge moisture and prevent boroxine formation.

Q. What are the contradictions in reported reactivity data for 2-nitro-p-benzenediboronic acid, and how can they be resolved?

- Data Reconciliation : Discrepancies in reaction yields often stem from differences in nitro-group positioning (ortho vs. para effects) or trace moisture in solvents. Cross-validate findings using multiple characterization techniques (e.g., GPC for polymer molecular weight vs. NMR for end-group analysis). highlights the role of dipinacol esters in standardizing reactivity studies by eliminating boronic acid variability .

Methodological Notes

- References : Prioritize peer-reviewed journals over vendor catalogs. and are acceptable for synthetic protocols but cross-check with primary literature.

- Advanced Applications : Explore nitro-to-amine reduction pathways for functionalized polymer precursors or metal-organic frameworks (MOFs).

- Contradiction Management : Use controlled experiments (e.g., isotopic labeling) to isolate variables affecting reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.